molecular formula C33H39NO13 B022947 Barminomycin II CAS No. 108089-33-4

Barminomycin II

Numéro de catalogue: B022947
Numéro CAS: 108089-33-4
Poids moléculaire: 657.7 g/mol
Clé InChI: AEGZAZQDUFJYDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Barminomycin II is a natural product found in Actinomadura with data available.

Applications De Recherche Scientifique

Scientific Research Applications

Barminomycin II has several notable applications in scientific research:

  • Cancer Treatment Development
    • Mechanism of Action : this compound's ability to form stable DNA adducts makes it a candidate for developing new cancer therapies. Its mechanism involves the formation of an imine linkage with DNA, similar to that of doxorubicin but with greater stability and irreversibility .
    • Cytotoxicity Studies : Research has demonstrated that this compound's cytotoxic effects are significantly higher than those of traditional anthracyclines. Studies involving leukemia models have shown promising results in inhibiting tumor growth and increasing survival rates in treated animals .
  • Drug Design and Development
    • Anthracycline Derivatives : Insights gained from studying this compound's structure and function have implications for the design of novel anthracycline derivatives. The stability of its DNA complexes provides a foundation for creating new compounds with enhanced efficacy and reduced side effects .
    • 3D Structural Modeling : Advanced modeling techniques have been employed to visualize the barminomycin-DNA complex, aiding in understanding its binding interactions and guiding future drug design efforts .
  • Pharmacological Research
    • Comparative Studies : this compound is often used as a reference compound in studies comparing the efficacy of various anthracyclines. Its unique properties allow researchers to evaluate modifications in drug design aimed at improving therapeutic outcomes .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Leukemia Treatment : A study involving P388 leukemia models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups receiving standard chemotherapy regimens. The study emphasized the compound's superior efficacy and potential for clinical application in resistant leukemia cases .
  • Structural Analysis Research : Researchers conducted structural analyses using nuclear magnetic resonance (NMR) to elucidate the binding dynamics between this compound and DNA. These findings revealed critical insights into how modifications to the compound could enhance its binding affinity and stability, paving the way for next-generation anthracyclines .

Data Summary

The following table summarizes key findings related to this compound's applications:

Application AreaKey FindingsReferences
Cancer Treatment1,000-fold more cytotoxic than doxorubicin; effective against P388 leukemia ,
Drug DesignInsights into stable DNA adduct formation; potential for new derivatives ,
Pharmacological ResearchUsed as a reference for comparing anthracycline efficacy ,

Propriétés

Numéro CAS

108089-33-4

Formule moléculaire

C33H39NO13

Poids moléculaire

657.7 g/mol

Nom IUPAC

9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3

Clé InChI

AEGZAZQDUFJYDZ-UHFFFAOYSA-N

SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O

SMILES canonique

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O

Synonymes

barminomycin II

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barminomycin II
Reactant of Route 2
Barminomycin II
Reactant of Route 3
Barminomycin II
Reactant of Route 4
Barminomycin II
Reactant of Route 5
Barminomycin II
Reactant of Route 6
Barminomycin II

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.